molecular formula C88H120N27O23+ B10848009 cypate-[(RGD)4-NH2]1

cypate-[(RGD)4-NH2]1

Cat. No.: B10848009
M. Wt: 1924.1 g/mol
InChI Key: GOWQHAYGNUHKIR-SESQYOPQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cypate-[(RGD)4-NH2]1 is a near-infrared fluorescent probe that combines the properties of cypate, a cyanine dye, with a tetrameric arginine-glycine-aspartic acid peptide sequence. This compound is designed for targeted imaging and therapeutic applications, particularly in the context of tumor detection and treatment. The arginine-glycine-aspartic acid sequence is known for its ability to bind to integrin receptors, which are overexpressed in various cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cypate-[(RGD)4-NH2]1 involves the conjugation of cypate with a tetrameric arginine-glycine-aspartic acid peptide. The process typically begins with the solid-phase peptide synthesis of the arginine-glycine-aspartic acid sequence. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography. The purified peptide is subsequently conjugated with cypate through a reaction involving the carboxylic groups of cypate and the amine groups of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the solid-phase synthesis and large-scale high-performance liquid chromatography systems for purification. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cypate-[(RGD)4-NH2]1 primarily undergoes conjugation reactions due to the presence of reactive carboxylic and amine groups. It can also participate in redox reactions, particularly when used in combination with other therapeutic agents .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically the conjugated forms of this compound with other molecules, enhancing its functionality for specific applications .

Scientific Research Applications

Cypate-[(RGD)4-NH2]1 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in imaging studies to visualize cellular processes and interactions.

    Medicine: Utilized in tumor imaging and targeted therapy due to its ability to bind to integrin receptors overexpressed in cancer cells.

    Industry: Applied in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Cypate-[(RGD)4-NH2]1 exerts its effects through the binding of the arginine-glycine-aspartic acid sequence to integrin receptors on the surface of cancer cells. This binding facilitates the internalization of the compound into the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of cypate enables non-invasive imaging of tumors, while the arginine-glycine-aspartic acid sequence ensures specificity to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cypate-[(RGD)4-NH2]1 is unique due to its tetrameric arginine-glycine-aspartic acid sequence, which provides higher binding affinity and specificity to integrin receptors compared to its dimeric counterparts. This enhances its effectiveness in targeted imaging and therapy .

Properties

Molecular Formula

C88H120N27O23+

Molecular Weight

1924.1 g/mol

IUPAC Name

(2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1

InChI Key

GOWQHAYGNUHKIR-SESQYOPQSA-O

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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